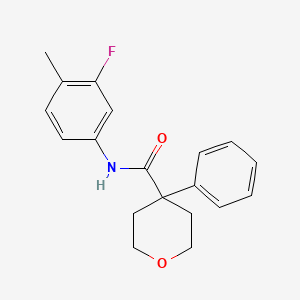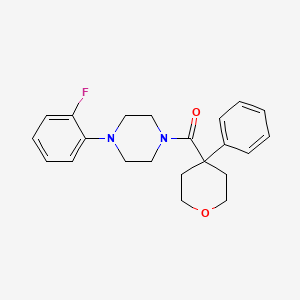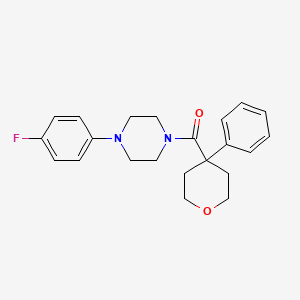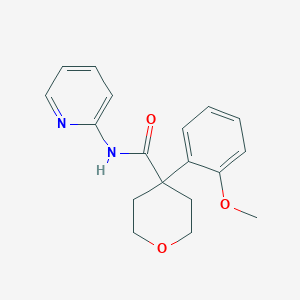![molecular formula C21H23NO5 B6562794 N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide CAS No. 1091028-01-1](/img/structure/B6562794.png)
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide, also known as NBD-MOPC, is an organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound with a wide range of properties and potential applications. NBD-MOPC has been used for its ability to induce physiological and biochemical effects, as well as its potential for use in lab experiments.
Applications De Recherche Scientifique
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as to study the effects of DNA damage. It has also been used to study the effects of inflammation, as well as to study the effects of apoptosis. Additionally, it has been used to study the effects of drug metabolism and drug resistance.
Mécanisme D'action
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been shown to act as an antioxidant and anti-inflammatory agent. It has been found to exert its effects through the inhibition of cyclooxygenase-2 (COX-2) and the inhibition of the production of pro-inflammatory cytokines. Additionally, it has been found to inhibit the expression of nuclear factor-kappa B (NF-κB), which is involved in the regulation of inflammatory responses.
Biochemical and Physiological Effects
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, antioxidant, and anti-apoptotic effects. Additionally, it has been found to have anti-tumorigenic and anti-metastatic effects. It has also been found to have anti-angiogenic and anti-fibrotic effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has been found to have a number of advantages when used in lab experiments. It is a relatively inexpensive and easy to synthesize compound, which makes it ideal for use in lab experiments. Additionally, it has been found to have a wide range of effects, which makes it ideal for use in a variety of experiments. However, N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide has also been found to have a number of limitations when used in lab experiments. It has relatively low solubility, which makes it difficult to dissolve in aqueous solutions. Additionally, it has a relatively short half-life, which makes it difficult to use in long-term experiments.
Orientations Futures
There are a number of potential future directions for research involving N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide. One potential direction is to further investigate its mechanism of action and its effects on various physiological processes. Additionally, further research could be conducted to investigate its potential as an anti-cancer agent. Additionally, further research could be conducted to investigate its potential as an anti-fibrotic agent. Additionally, further research could be conducted to investigate its potential as an anti-angiogenic agent. Additionally, further research could be conducted to investigate its potential as an anti-inflammatory agent. Finally, further research could be conducted to investigate its potential as an antioxidant agent.
Méthodes De Synthèse
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide can be synthesized using a two-step procedure. The first step involves the reaction of 2-chloro-4-methoxybenzaldehyde with 1,3-dioxolane-2-thione to form the intermediate 2-chloro-4-methoxy-1,3-benzodioxole-5-ylmethylthioacetate. This intermediate is then reacted with 4-methoxyphenylacetic acid in the presence of catalytic amounts of piperidine to form N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(4-methoxyphenyl)oxane-4-carboxamide.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-(4-methoxyphenyl)oxane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5/c1-24-17-5-3-16(4-6-17)21(8-10-25-11-9-21)20(23)22-13-15-2-7-18-19(12-15)27-14-26-18/h2-7,12H,8-11,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLUDZCVCZCFUFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)C(=O)NCC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)propanamide](/img/structure/B6562713.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B6562730.png)
![1-cyclohexyl-3-{4-[3-oxo-3-(piperidin-1-yl)propyl]-1,3-thiazol-2-yl}urea](/img/structure/B6562742.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[4-(diethylamino)-2-methylphenyl]propanamide](/img/structure/B6562749.png)
![3-{2-[(cyclohexylcarbamoyl)amino]-1,3-thiazol-4-yl}-N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B6562750.png)
![4-phenyl-N-[(pyridin-2-yl)methyl]oxane-4-carboxamide](/img/structure/B6562751.png)
![N-[(4-fluorophenyl)methyl]-4-phenyloxane-4-carboxamide](/img/structure/B6562758.png)




![1-(4-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562797.png)
![1-(2-methoxyphenyl)-4-[4-(4-methoxyphenyl)oxane-4-carbonyl]piperazine](/img/structure/B6562801.png)
